
3,4,5-Trimethoxybenzyl-13C3 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzyl-13C3 Alcohol: is a chemical compound with the molecular formula 13C3C7H14O4 and a molecular weight of 201.19. It is a labeled compound where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxybenzyl-13C3 Alcohol typically involves the introduction of carbon-13 labeled methoxy groups into the benzyl alcohol structure. The process may include the following steps:
Starting Material: The synthesis begins with a precursor compound, such as 3,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Isotopic Labeling: The methoxy groups are introduced using carbon-13 labeled methanol (13CH3OH) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of precursor compounds and reagents are used.
Purification: The product is purified using techniques such as distillation or chromatography to achieve high isotopic purity (≥99 atom % 13C) and chemical purity (≥97%).
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trimethoxybenzyl-13C3 Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of catalysts.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzaldehyde or 3,4,5-Trimethoxybenzoic acid.
Reduction: Derivatives with different functional groups.
Substitution: Compounds with substituted methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5-Trimethoxybenzyl-13C3 Alcohol is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: In medicinal chemistry, it is used to study drug metabolism and pharmacokinetics by tracking the labeled carbon atoms.
Industry: The compound is used in the development of new materials and chemical processes, where isotopic labeling helps in understanding reaction mechanisms and pathways.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxybenzyl-13C3 Alcohol involves its interaction with molecular targets through its functional groups. The methoxy groups and the alcohol group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s behavior in various systems, providing insights into its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzyl Alcohol: The non-labeled version of the compound.
3,4-Dimethoxybenzyl Alcohol: A similar compound with two methoxy groups.
2,4,5-Trimethoxybenzyl Alcohol: A compound with methoxy groups in different positions.
Uniqueness: 3,4,5-Trimethoxybenzyl-13C3 Alcohol is unique due to its isotopic labeling, which allows for detailed studies using techniques like NMR spectroscopy. The presence of carbon-13 atoms provides a distinct advantage in tracing and understanding molecular interactions and transformations.
Eigenschaften
CAS-Nummer |
1346603-81-3 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
[3,4,5-tri((113C)methoxy)phenyl]methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1+1,2+1,3+1 |
InChI-Schlüssel |
QPHLRCUCFDXGLY-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CO |
Isomerische SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CO |
Synonyme |
3,4,5-Trimethoxybenzenemethanol-13C3; 3,4,5-Trimethoxyphenylmethanol-13C3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


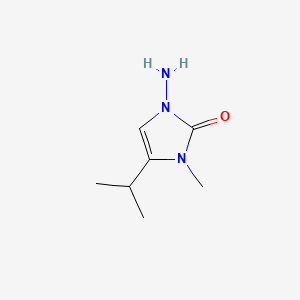
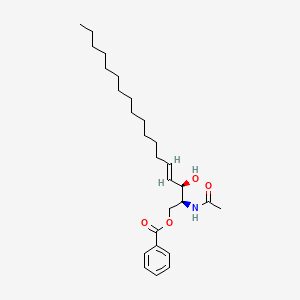
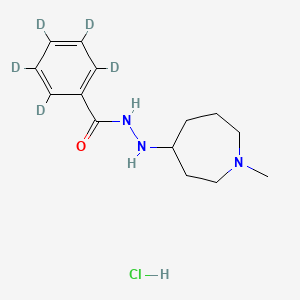
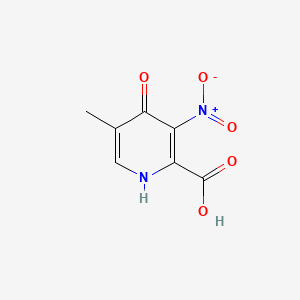
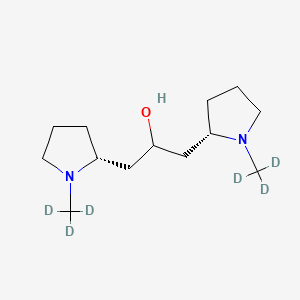
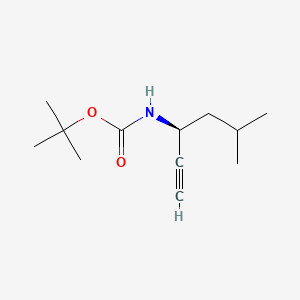
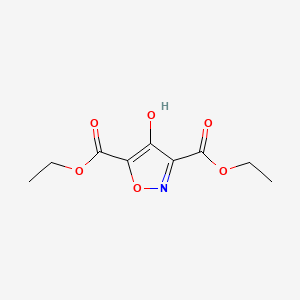
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
